Nordefrin

Descripción

Structure

3D Structure

Propiedades

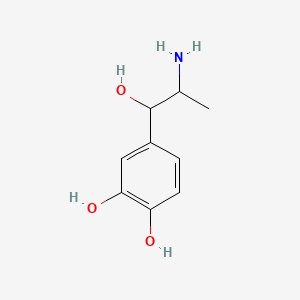

IUPAC Name |

4-(2-amino-1-hydroxypropyl)benzene-1,2-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-5(10)9(13)6-2-3-7(11)8(12)4-6/h2-5,9,11-13H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEFQWZLICWMTKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC(=C(C=C1)O)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

138-61-4 (hydrochloride) |

Source

|

| Record name | Benzyl alcohol, alpha-(1-aminoethyl)-3,4-dihydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006539577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10859546 |

Source

|

| Record name | Nordefrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Methylnoradrenaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002832 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6539-57-7 |

Source

|

| Record name | Methylnoradrenaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6539-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl alcohol, alpha-(1-aminoethyl)-3,4-dihydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006539577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nordefrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-1-(3,4-dihydroxyphenyl)propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.776 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methylnoradrenaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002832 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Nordefrin on Adrenergic Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nordefrin, also known as levothis compound or corbadrine, is a synthetic sympathomimetic amine that functions as a vasoconstrictor.[1][2] It is structurally and pharmacologically similar to the endogenous catecholamine norepinephrine.[3] Clinically, this compound is primarily utilized as an adjunct to local anesthetics in dentistry to decrease blood flow, thereby prolonging the duration of anesthesia and reducing systemic absorption of the anesthetic agent.[3][4] This guide provides a comprehensive technical overview of this compound's mechanism of action at adrenergic receptors, detailing its receptor selectivity, downstream signaling pathways, and the experimental protocols used to characterize its pharmacological profile.

Adrenergic Receptor Selectivity and Affinity

This compound exerts its pharmacological effects by acting as an agonist at adrenergic receptors. It is a non-selective agonist of the α1, α2, and β-adrenergic receptors, though it is reported to have preferential activity at the α2-adrenergic receptor.[1] In equal concentrations, this compound is less potent than epinephrine in raising blood pressure and as a vasoconstrictor.[2][5] Its cardiovascular effects more closely resemble those of norepinephrine, showing little to no evidence of the β2-adrenoceptor-mediated vasodilation seen with epinephrine.[3]

Studies have shown that (-)-erythro-alpha-methylnorepinephrine, a synonym for levothis compound, competes with high affinity for α2-receptors in rat forebrain, supporting the hypothesis that α2-receptors are key mediators of its effects. While it also interacts with α1 and β-receptors, its potency at α1-receptors is considerably lower than that of epinephrine and norepinephrine.

Mechanism of Action and Signaling Pathways

This compound's interaction with α1 and α2-adrenergic receptors triggers distinct intracellular signaling cascades, leading to its physiological effects.

Alpha-1 Adrenergic Receptor Signaling

Activation of α1-adrenergic receptors by this compound initiates a signaling pathway mediated by the Gq family of G-proteins. This cascade is pivotal for its vasoconstrictive effects. Upon agonist binding, the activated Gαq subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The resulting increase in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to the phosphorylation of various downstream targets, culminating in smooth muscle contraction and vasoconstriction.[6][7]

Figure 1: Alpha-1 Adrenergic Receptor Signaling Pathway.

Alpha-2 Adrenergic Receptor Signaling

This compound's activation of α2-adrenergic receptors primarily involves the Gi family of G-proteins, which are inhibitory in nature.[8] Presynaptically, this leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP inhibits the release of norepinephrine from nerve terminals, functioning as a negative feedback mechanism.[8] Postsynaptically, α2-receptor activation can also contribute to vasoconstriction in some vascular beds.[2] The central activation of α2-receptors by drugs like this compound can lead to a decrease in sympathetic outflow from the central nervous system, contributing to a reduction in blood pressure.[5]

Figure 2: Alpha-2 Adrenergic Receptor Signaling Pathway.

Quantitative Data on Adrenergic Receptor Binding and Potency

| Receptor Subtype | Ligand | Binding Affinity (Ki) [nM] | Functional Potency (EC50/IC50) [nM] | Notes |

| α1-Adrenergic | ||||

| α1A | This compound | Not Reported | Not Reported | Lower potency than norepinephrine. |

| Norepinephrine | ~1-10 | ~10-100 | Potent agonist. | |

| α1B | This compound | Not Reported | Not Reported | Lower potency than norepinephrine. |

| Norepinephrine | ~1-10 | ~10-100 | Potent agonist. | |

| α1D | This compound | Not Reported | Not Reported | Lower potency than norepinephrine. |

| Norepinephrine | ~1-10 | ~10-100 | Potent agonist. | |

| α2-Adrenergic | ||||

| α2A | This compound | High Affinity (competes effectively with α2 ligands) | Not Reported | Considered a primary target. |

| Norepinephrine | ~1-10 | ~10-100 | Potent agonist. | |

| α2B | This compound | Not Reported | Not Reported | |

| Norepinephrine | ~1-10 | ~10-100 | Potent agonist. | |

| α2C | This compound | Not Reported | Not Reported | |

| Norepinephrine | ~1-10 | ~10-100 | Potent agonist. | |

| β-Adrenergic | ||||

| β1 | This compound | Lower affinity than for α2 receptors | Not Reported | Weaker activity than epinephrine. |

| Norepinephrine | ~10-100 | ~100-1000 | Agonist. | |

| β2 | This compound | Very low affinity | Not Reported | Little to no β2-mediated vasodilation.[3] |

| Norepinephrine | ~100-1000 | ~1000-10000 | Weak agonist. | |

| β3 | This compound | Not Reported | Not Reported | |

| Norepinephrine | ~100-1000 | ~1000-10000 | Agonist. |

Note: The Ki and EC50/IC50 values for norepinephrine are approximate ranges compiled from various sources and can vary depending on the experimental system and tissue type. The information for this compound is primarily qualitative due to the limited availability of specific quantitative data in public databases and literature.

Experimental Protocols

The characterization of this compound's interaction with adrenergic receptors involves a variety of in vitro assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay (for Determination of Binding Affinity, Ki)

This assay measures the affinity of a ligand (this compound) for a receptor by competing with a radiolabeled ligand of known affinity.

1. Membrane Preparation:

-

Tissues or cells expressing the adrenergic receptor subtype of interest are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

-

The homogenate is centrifuged at low speed to remove debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

-

Protein concentration is determined using a standard method (e.g., Bradford or BCA assay).

2. Competition Binding Assay:

-

A fixed concentration of a suitable radioligand (e.g., [3H]-prazosin for α1, [3H]-yohimbine for α2) is incubated with the membrane preparation.

-

Increasing concentrations of the unlabeled competitor ligand (this compound) are added to the incubation mixture.

-

The reaction is incubated at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.

-

The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

3. Data Analysis:

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The binding affinity (Ki) of this compound is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 3: Radioligand Binding Assay Workflow.

cAMP Accumulation Assay (for α2 and β-Adrenergic Receptor Function)

This assay measures the ability of a ligand to stimulate (via Gs-coupled receptors like β) or inhibit (via Gi-coupled receptors like α2) the production of cyclic AMP.

1. Cell Culture and Treatment:

-

Cells expressing the adrenergic receptor of interest are cultured in appropriate media.

-

For α2 receptor assays, cells are pre-treated with forskolin to stimulate adenylyl cyclase and elevate basal cAMP levels.

-

Cells are then treated with varying concentrations of this compound.

2. Cell Lysis and cAMP Measurement:

-

The reaction is stopped, and the cells are lysed to release intracellular cAMP.

-

The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a fluorescence-based assay.

3. Data Analysis:

-

For β-receptors (Gs-coupled), the concentration of this compound that produces 50% of the maximal stimulation of cAMP production (EC50) is determined.

-

For α2-receptors (Gi-coupled), the concentration of this compound that causes 50% inhibition of the forskolin-stimulated cAMP production (IC50) is determined.

Figure 4: cAMP Accumulation Assay Workflow.

Intracellular Calcium Mobilization Assay (for α1-Adrenergic Receptor Function)

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like α1.

1. Cell Culture and Loading:

-

Cells expressing the α1-adrenergic receptor are cultured on a suitable plate (e.g., 96-well plate).

-

The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM), which is trapped in the cytoplasm.

2. Agonist Stimulation and Fluorescence Measurement:

-

The plate is placed in a fluorescence plate reader.

-

Varying concentrations of this compound are added to the wells.

-

The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured over time.

3. Data Analysis:

-

The peak fluorescence response at each concentration of this compound is determined.

-

The concentration of this compound that produces 50% of the maximal calcium mobilization (EC50) is calculated from the dose-response curve.

Figure 5: Calcium Mobilization Assay Workflow.

Conclusion

This compound is a sympathomimetic amine that exerts its vasoconstrictor effects through its action as an agonist at adrenergic receptors. The available evidence indicates a pharmacological profile similar to norepinephrine, with a preference for α-adrenergic receptors, particularly the α2 subtype. Its activation of α1-receptors leads to vasoconstriction via the Gq-PLC-IP3/DAG pathway, while its action at presynaptic α2-receptors inhibits norepinephrine release through the Gi-adenylyl cyclase-cAMP pathway. Although a comprehensive quantitative dataset of its binding affinities and functional potencies across all adrenergic receptor subtypes is not currently available, the qualitative and semi-quantitative data, combined with a thorough understanding of adrenergic receptor signaling, provide a solid framework for its mechanism of action. Further research is warranted to fully elucidate the specific interactions of this compound with each adrenergic receptor subtype to refine its pharmacological profile and inform future drug development.

References

- 1. Corbadrine - Wikipedia [en.wikipedia.org]

- 2. Compound: LEVOthis compound (CHEMBL677) - ChEMBL [ebi.ac.uk]

- 3. Quantitative and qualitative analysis of the pressor effects of levothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Levothis compound | C9H13NO3 | CID 164739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Adrenergic receptor - Wikipedia [en.wikipedia.org]

- 7. Alpha1-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

Stereoisomerism and Pharmacological Activity of Nordefrin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nordefrin, also known as α-methylnorepinephrine or 3,4-dihydroxynorephedrine, is a synthetic sympathomimetic amine that is structurally related to the endogenous catecholamine norepinephrine.[1] It is utilized in clinical practice, primarily in dentistry, as a vasoconstrictor in combination with local anesthetics to prolong the duration of anesthesia and reduce systemic absorption of the anesthetic agent.[2][3] this compound possesses two chiral centers, giving rise to four possible stereoisomers. The pharmacological activity of this compound is highly dependent on its stereochemistry, with one enantiomer being significantly more active than the others. This technical guide provides a comprehensive overview of the stereoisomerism of this compound, its pharmacological activity at adrenergic receptors, and detailed experimental methodologies for its characterization.

Stereoisomerism of this compound

This compound has two stereocenters, at the α-carbon of the ethylamine side chain and the β-carbon bearing the hydroxyl group. This results in two pairs of enantiomers: (1R,2S)-/ (1S,2R)-erythro isomers and (1R,2R)-/ (1S,2S)-threo isomers. The commercially available and pharmacologically active form of this compound is the levorotatory (-)-erythro isomer, known as levothis compound.[2] Levothis compound corresponds to the (1R,2S) absolute configuration.[4] Its enantiomer is dextrothis compound, the (1S,2R)-(+)-isomer.

Pharmacological Activity of this compound Stereoisomers

The pharmacological effects of this compound are mediated through its interaction with adrenergic receptors, which are G protein-coupled receptors (GPCRs) that mediate the physiological effects of norepinephrine and epinephrine.[5] The primary action of levothis compound is as an alpha-adrenergic receptor agonist, leading to vasoconstriction.[2]

Adrenergic Receptor Subtypes and Signaling

Adrenergic receptors are broadly classified into α and β subtypes, which are further divided into α1 (Gq-coupled), α2 (Gi-coupled), β1 (Gs-coupled), β2 (Gs-coupled), and β3 (Gs-coupled) receptors.[5]

-

α1-Adrenergic Receptors: Coupled to Gq proteins, their activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, leading to smooth muscle contraction.

-

α2-Adrenergic Receptors: Coupled to Gi proteins, their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. In the context of vascular smooth muscle, this can contribute to vasoconstriction. Presynaptically, α2 receptor activation inhibits the release of norepinephrine.[5]

-

β-Adrenergic Receptors: Coupled to Gs proteins, their activation stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP levels. This leads to various cellular responses, including smooth muscle relaxation (β2) and increased heart rate and contractility (β1).[6]

Stereoselectivity of Pharmacological Activity

Levothis compound, the (1R,2S)-isomer, is considered the more potent stereoisomer. Studies on the closely related compound norephedrine have shown that the (-)-isomer is a more potent agonist at α1-receptors compared to the (+)-isomer, with little activity observed at β1 or β2-adrenoceptors.[7] This suggests that the cardiovascular effects of these compounds are primarily mediated through direct activation of α1-adrenoceptors.[7] Levothis compound is reported to have stronger α-adrenergic activity (~75%) and limited β2 stimulation.[8] In equal concentrations, levothis compound is less potent than epinephrine in raising blood pressure and as a vasoconstrictor.[2][3]

Quantitative Pharmacological Data

Quantitative data on the binding affinities and functional potencies of this compound stereoisomers are crucial for a complete understanding of their pharmacological profiles. The following tables summarize the available quantitative data.

| Stereoisomer | Receptor Subtype | Binding Affinity (pKi) | Reference |

| (1R,2S)-Norephedrine | Human α1A | 5.2 ± 0.1 | [9] |

| (1R,2S)-Norephedrine | Human α2A | 6.0 ± 0.1 | [9] |

| (1R,2S)-Norephedrine | Human α2C | 6.2 ± 0.1 | [9] |

Experimental Protocols

Stereoselective Synthesis of this compound

The stereoselective synthesis of this compound can be challenging. One approach involves the use of asymmetric transfer hydrogenation accompanied by dynamic kinetic resolution, starting from a prochiral cyclic sulfamidate imine of racemic 1-hydroxy-1-phenyl-propan-2-one.[4][10] Another biocatalytic approach utilizes a two-step carboligation/transamination procedure.[3][11]

Illustrative Biocatalytic Synthesis of (1S,2R)-Norephedrine Analogues: [11]

-

Carboligation: A benzoin-type condensation is catalyzed by an (S)-selective acetoin:dichlorophenolindophenol oxidoreductase (Ao:DCPIP OR) to produce the (S)-phenylacetylcarbinol intermediate.

-

Transamination: The resulting hydroxyketone is then subjected to a transamination reaction mediated by an (R)-selective amine transaminase (ATA) to yield the desired (1S,2R)-norephedrine analogue.

Chiral Separation of this compound Stereoisomers

High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common method for the separation of this compound enantiomers.

General HPLC Protocol for Chiral Separation: [12]

-

Column: A chiral stationary phase, such as a urea derivative, is used.

-

Mobile Phase: A ternary mobile phase consisting of hexane, 1,2-dichloroethane, and an alcohol modifier like isopropanol or ethanol is employed. The composition is optimized to achieve the best resolution and retention times. For example, a mixture of hexane:1,2-dichloroethane:isopropanol (73.5:25:1.5 by volume) can be used.[12]

-

Detection: UV detection at an appropriate wavelength.

Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity of the this compound stereoisomers for different adrenergic receptor subtypes.

General Protocol for Competitive Radioligand Binding Assay: [10][13]

-

Membrane Preparation: Membranes from cells expressing the adrenergic receptor subtype of interest are prepared.

-

Incubation: The membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-prazosin for α1 receptors, [3H]-yohimbine for α2 receptors, or [125I]-cyanopindolol for β receptors) and varying concentrations of the unlabeled this compound stereoisomer (the competitor).

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the biological response elicited by the this compound stereoisomers upon binding to their target receptors.

cAMP Assay for Gs- and Gi-coupled Receptors: [14][15]

-

Cell Culture: Cells expressing the α2- or β-adrenergic receptor of interest are cultured.

-

Stimulation: The cells are treated with varying concentrations of the this compound stereoisomer. For Gi-coupled receptors, the cells are co-stimulated with an adenylyl cyclase activator like forskolin.

-

cAMP Measurement: Intracellular cAMP levels are measured using a suitable assay kit, such as a competitive immunoassay or a bioluminescence-based biosensor assay (e.g., GloSensor™).

-

Data Analysis: Dose-response curves are generated to determine the EC50 (potency) and Emax (efficacy) of the compound.

Calcium Mobilization Assay for Gq-coupled Receptors: [16][17]

-

Cell Culture and Dye Loading: Cells expressing the α1-adrenergic receptor of interest are cultured and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Stimulation: The cells are stimulated with varying concentrations of the this compound stereoisomer.

-

Fluorescence Measurement: The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity using a fluorescence plate reader.

-

Data Analysis: Dose-response curves are constructed to determine the EC50 and Emax of the compound.

In Vitro Vasoconstriction Assay:

-

Tissue Preparation: Rings of a suitable blood vessel (e.g., rat aorta or mesenteric artery) are mounted in an organ bath containing a physiological salt solution.

-

Contraction Measurement: The isometric tension of the arterial rings is recorded.

-

Cumulative Concentration-Response Curve: Increasing concentrations of the this compound stereoisomer are added to the organ bath, and the resulting contraction is measured.

-

Data Analysis: A concentration-response curve is plotted to determine the EC50 and Emax for the vasoconstrictor effect.

Signaling Pathways and Experimental Workflows

References

- 1. This compound | C9H13NO3 | CID 3917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Levothis compound | C9H13NO3 | CID 164739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Quantitative and qualitative analysis of the pressor effects of levothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Adrenergic receptor - Wikipedia [en.wikipedia.org]

- 6. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]

- 7. alpha-Methylnorepinephrine, a selective alpha2-adrenergic agonist for cardiac resuscitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Review of the Safety and Clinical Considerations of Vasoconstrictor Agents in Dental Anesthesia During Pregnancy [mdpi.com]

- 9. Characterization of alpha 1- and alpha 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 12. researchgate.net [researchgate.net]

- 13. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. promega.com [promega.com]

- 16. In vitro characterization of ephedrine-related stereoisomers at biogenic amine transporters and the receptorome reveals selective actions as norepinephrine transporter substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

In vivo and in vitro effects of levonordefrin

An In-Depth Technical Guide to the In Vivo and In Vitro Effects of Levonordefrin

Introduction

Levothis compound, the levo-isomer of this compound, is a synthetic sympathomimetic amine widely used as a vasoconstrictor in dental local anesthetic solutions.[1] As a catecholamine and a derivative of norepinephrine, its primary function is to counteract the vasodilatory effects of local anesthetics, thereby prolonging the duration of anesthesia, enhancing pain control, and providing localized hemostasis.[2][3] While epinephrine remains the most common vasoconstrictor in clinical practice, levothis compound serves as a significant alternative, particularly in combination with mepivacaine.[3]

This technical guide provides a comprehensive overview of the in vivo and in vitro effects of levothis compound, tailored for researchers, scientists, and drug development professionals. It consolidates quantitative data, details experimental methodologies, and illustrates key pathways and workflows to facilitate a deeper understanding of its pharmacological profile.

Mechanism of Action: Adrenergic Receptor Signaling

Levothis compound exerts its pharmacological effects by interacting with adrenergic receptors, which are a class of G protein-coupled receptors (GPCRs).[4][5] Its receptor activity profile is more similar to norepinephrine than to epinephrine.[6] Levothis compound demonstrates a strong affinity for α-adrenergic receptors and comparatively weaker β-adrenergic receptor activity.[7][8] This selectivity dictates its pronounced vasoconstrictive effects.

-

Alpha-Adrenergic Receptor Activation (~75% of activity): Levothis compound is a potent agonist at α-adrenergic receptors, particularly the α1 subtype located on the vascular smooth muscle of peripheral arterioles.[3][7] Binding to these receptors initiates a Gq protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium ions (Ca2+) from the sarcoplasmic reticulum, increasing intracellular Ca2+ concentration. This rise in cytoplasmic calcium promotes the binding of calmodulin, which in turn activates myosin light-chain kinase (MLCK), leading to the phosphorylation of myosin and subsequent smooth muscle contraction, resulting in vasoconstriction.[4] Levothis compound also demonstrates activity as an α2-adrenergic agonist.[1]

-

Beta-Adrenergic Receptor Activation (~25% of activity): Levothis compound has some, albeit significantly less, activity on β-adrenergic receptors compared to epinephrine.[7] This limited β-receptor stimulation means it does not produce the significant β2-mediated vasodilation that can counteract the α-mediated vasoconstriction seen with epinephrine.[6][8]

Below is a diagram illustrating the primary signaling pathway for levothis compound-induced vasoconstriction.

References

- 1. Levothis compound | C9H13NO3 | CID 164739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. A comparative review of epinephrine and phenylephrine as vasoconstrictors in dental anesthesia: exploring the factors behind epinephrine's prevalence in the US - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Frontiers | Investigating G-protein coupled receptor signalling with light-emitting biosensors [frontiersin.org]

- 6. Quantitative and qualitative analysis of the pressor effects of levothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. columbia.edu [columbia.edu]

- 8. Review of the Safety and Clinical Considerations of Vasoconstrictor Agents in Dental Anesthesia During Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of Corbadrine (Nordefrin): A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the pharmacological profile of Corbadrine, also known as Nordefrin or levothis compound. Corbadrine is a synthetic catecholamine and sympathomimetic agent, primarily utilized as a vasoconstrictor in dental local anesthetic formulations. This document details its mechanism of action as an adrenergic receptor agonist, its pharmacodynamic effects on the cardiovascular system, and its pharmacokinetic properties. Furthermore, this guide includes detailed experimental protocols for assessing its activity and quantitative data to facilitate comparative analysis. Visual diagrams of signaling pathways and experimental workflows are provided to enhance understanding for researchers, scientists, and drug development professionals.

Introduction

Corbadrine (levothis compound) is a sympathomimetic amine structurally related to the endogenous catecholamine norepinephrine.[1][2] Chemically, it is the levorotatory isomer of α-methylnorepinephrine.[1] Marketed under trade names such as Neo-Cobefrine, its primary clinical application is as a vasoconstrictor combined with local anesthetics, most notably mepivacaine, in dental procedures.[1][3] The addition of Corbadrine to anesthetic solutions localizes the anesthetic agent at the site of injection, thereby prolonging the duration of anesthesia and reducing systemic absorption and potential toxicity of the anesthetic.[3] It is also a metabolite of the antihypertensive drug methyldopa, contributing to its pharmacological effects.[1]

Mechanism of Action

Corbadrine exerts its pharmacological effects by acting as a direct agonist on adrenergic receptors. It is a non-selective agonist of α₁, α₂, and β-adrenergic receptors, though it is reported to have preferential activity at the α₂-adrenergic receptor.[1] Its vasoconstrictive properties are primarily mediated through the activation of α-adrenergic receptors on the vascular smooth muscle of blood vessels.

-

α₁-Adrenergic Receptors: Activation of α₁-receptors, which are coupled to the Gq protein, initiates a signaling cascade involving phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The resulting increase in intracellular Ca²⁺ leads to the contraction of vascular smooth muscle and subsequent vasoconstriction.

-

α₂-Adrenergic Receptors: Activation of α₂-receptors, which are coupled to the Gi protein, inhibits the enzyme adenylyl cyclase. This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. In vascular smooth muscle, this contributes to vasoconstriction. Centrally, presynaptic α₂-receptor activation inhibits the release of norepinephrine, which can lead to a sympatholytic effect.[4]

The β-adrenergic effects of Corbadrine are considered to be less significant than its α-adrenergic effects, particularly at clinically relevant concentrations.[2]

Pharmacodynamics

The primary pharmacodynamic effect of Corbadrine is vasoconstriction, which is clinically utilized to prolong the action of local anesthetics. Its cardiovascular effects have been compared to those of epinephrine and norepinephrine.

Corbadrine is considered to be less potent than epinephrine as a vasoconstrictor and in its effect on blood pressure.[3] Studies in anesthetized dogs have shown that at low to moderate doses (0.1-10.0 µg/kg), there was no significant difference in the pressor effect between Corbadrine and epinephrine, but epinephrine had a significantly greater effect at the highest dose.[2] Qualitatively, Corbadrine's cardiovascular effects more closely resemble those of norepinephrine, as it does not produce the β₂-adrenoceptor-mediated vasodilation seen with epinephrine.[2]

Quantitative Pharmacodynamic Data

Table 1: Adrenergic Receptor Profile and Relative Potency of Vasoconstrictors

| Vasoconstrictor | α₁-Receptor Activity | α₂-Receptor Activity | β₁-Receptor Activity | β₂-Receptor Activity | Relative Potency (%) |

|---|---|---|---|---|---|

| Epinephrine | + | + | + | + | 100 |

| Norepinephrine | + | + | + | - | 25 |

| Corbadrine (Levothis compound) | - | + | + | - | 25 |

(Data sourced from Pocket Dentistry[5])

Pharmacokinetics

The pharmacokinetic profile of Corbadrine is characterized by its metabolism and excretion pathways.

-

Metabolism: As a catecholamine, Corbadrine is primarily metabolized by the enzyme Catechol-O-methyltransferase (COMT).[1]

-

Excretion: The metabolites and a small percentage of the unchanged drug are excreted by the kidneys.[3] Following administration with mepivacaine, most of the anesthetic and its metabolites are eliminated within 30 hours.[3]

Detailed human pharmacokinetic parameters such as half-life (t₁/₂), volume of distribution (Vd), and clearance (CL) for Corbadrine are not well-documented in the available literature.

Table 2: Summary of Pharmacokinetic Parameters

| Parameter | Description | Value |

|---|---|---|

| Primary Metabolic Enzyme | Catechol-O-methyltransferase (COMT) | N/A |

| Primary Route of Excretion | Renal | N/A |

| Half-life (t₁/₂) | Time for plasma concentration to reduce by 50% | Data not available |

| Volume of Distribution (Vd) | Theoretical volume that would contain the total amount of administered drug at the same concentration as in plasma | Data not available |

| Clearance (CL) | Volume of plasma cleared of the drug per unit time | Data not available |

Experimental Protocols

The pharmacological properties of Corbadrine have been elucidated through various in vivo and in vitro experimental models.

Protocol for Evaluation of Cardiovascular Effects in Anesthetized Dogs

This protocol is based on the methodology used to re-evaluate the cardiovascular actions of intravenously administered Corbadrine.[2][6]

Objective: To compare the pressor effects (changes in blood pressure) of Corbadrine with epinephrine and norepinephrine.

Materials:

-

Healthy adult dogs

-

Anesthetic agents (e.g., propofol for induction, isoflurane for maintenance)

-

Mecamylamine (for autonomic reflex blockade)

-

Corbadrine, epinephrine, and norepinephrine solutions of known concentrations

-

Physiological monitoring equipment (e.g., Beckman electrophysiograph) for measuring systolic, diastolic, and mean arterial blood pressure, and heart rate

-

Intravenous catheters

Procedure:

-

Animal Preparation: Anesthetize the dogs and maintain a stable plane of anesthesia. Insert intravenous catheters for drug administration and a separate arterial line for direct blood pressure monitoring.

-

Autonomic Blockade: Administer mecamylamine to block autonomic reflexes, thus isolating the direct effects of the adrenergic agonists on the cardiovascular system.

-

Drug Administration: Administer escalating intravenous doses of Corbadrine, epinephrine, and norepinephrine. A typical dose range would be from 0.1 to 10.0 µg/kg.[2] Ensure a sufficient washout period between the administration of different drugs and doses to allow cardiovascular parameters to return to baseline.

-

Data Collection: Continuously record systolic, diastolic, and mean arterial blood pressures, as well as heart rate, throughout the experiment.

-

Data Analysis: For each drug and dose, calculate the peak change in blood pressure from the pre-injection baseline. Construct dose-response curves and compare the pressor effects of the three agents using appropriate statistical analyses (e.g., ANOVA).

Protocol for In Vitro Vasoconstrictor Activity Assessment

This is a general protocol for assessing vasoconstrictor activity using isolated arterial rings.

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of Corbadrine in inducing contraction of vascular smooth muscle.

Materials:

-

Isolated arteries (e.g., rat aorta or mesenteric artery)

-

Organ bath system with force-displacement transducers

-

Physiological salt solution (e.g., Krebs-Henseleit solution), aerated with 95% O₂ / 5% CO₂ and maintained at 37°C

-

Corbadrine stock solution

-

Data acquisition system

Procedure:

-

Tissue Preparation: Euthanize the animal and carefully dissect the desired artery. Cut the artery into rings of 2-3 mm in length.

-

Mounting: Mount the arterial rings in the organ baths between two hooks, with one fixed and the other connected to a force transducer.

-

Equilibration: Allow the tissues to equilibrate in the physiological salt solution under a resting tension (e.g., 1-2 g) for at least 60 minutes. Replace the bath solution every 15-20 minutes.

-

Viability Test: Contract the tissues with a high-potassium solution or a standard agonist like phenylephrine to ensure viability.

-

Dose-Response Curve: After washout and return to baseline, add cumulative concentrations of Corbadrine to the organ bath. Record the contractile response (increase in tension) at each concentration until a maximal response is achieved.

-

Data Analysis: Normalize the responses to the maximal contraction induced by the viability test agent. Plot the concentration-response curve and calculate the EC₅₀ (concentration producing 50% of the maximal effect) and Eₘₐₓ (maximal response) using non-linear regression analysis.

Summary and Conclusion

Corbadrine is a direct-acting sympathomimetic amine with a well-defined role as a vasoconstrictor in dental local anesthesia. Its pharmacological activity is mediated by its agonist action on adrenergic receptors, with a preference for α₂-receptors. This action results in localized vasoconstriction, which effectively prolongs the duration of local anesthetics. Compared to epinephrine, it is a less potent pressor agent and lacks β₂-mediated vasodilation, making its profile more akin to norepinephrine. While its primary metabolism via COMT is established, a detailed characterization of its human pharmacokinetic parameters is lacking in the current literature. The experimental protocols described herein provide a framework for the continued investigation and characterization of Corbadrine and other vasoactive compounds.

References

- 1. Corbadrine - Wikipedia [en.wikipedia.org]

- 2. Quantitative and qualitative analysis of the pressor effects of levothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. drugs.com [drugs.com]

- 4. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vasoconstrictors | Pocket Dentistry [pocketdentistry.com]

- 6. Cardiovascular alterations caused by the administration of 2% mepivacaine HCl with 1:20,000 levothis compound (Carbocain) in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Adrenergic Receptor Subtype Selectivity of Nordefrin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nordefrin, also known as levothis compound or corbadrine, is a synthetic catecholamine that functions as a sympathomimetic amine. It is structurally similar to the endogenous neurotransmitter norepinephrine and is commonly employed as a vasoconstrictor in local anesthetic solutions, particularly in dentistry. Its clinical efficacy is rooted in its interaction with adrenergic receptors, a class of G protein-coupled receptors (GPCRs) that are fundamental in regulating a myriad of physiological processes. A thorough understanding of this compound's selectivity profile across the various adrenergic receptor subtypes is crucial for predicting its therapeutic effects and potential side effects. This technical guide provides an in-depth analysis of this compound's binding affinity and functional activity at α₁, α₂, and β-adrenergic receptor subtypes, supported by detailed experimental methodologies and signaling pathway visualizations.

This compound is recognized primarily as an α-adrenergic agonist with a notable preference for the α₂ subtype.[1][2] This selectivity has implications for its vasoconstrictive properties. While its primary action is on α-receptors, it is also understood to possess some activity at β-adrenergic receptors, contributing to a complex pharmacological profile.[3]

Adrenergic Receptor Subtype Selectivity: Quantitative Data

The following tables summarize the available quantitative data on the binding affinity (Ki) and functional potency (EC₅₀) of this compound (l-α-methylnorepinephrine) for various adrenergic receptor subtypes. This data is essential for a comparative analysis of its selectivity.

Table 1: Binding Affinity (Ki) of this compound for Adrenergic Receptor Subtypes

| Receptor Subtype | Ki (nM) | Test System | Reference |

| α₁-Adrenergic | |||

| α₁ | Data Not Available | ||

| α₂-Adrenergic | |||

| α₂ | Data Not Available | ||

| β-Adrenergic | |||

| β₁ | Data Not Available | ||

| β₂ | Data Not Available | ||

| β₃ | Data Not Available |

Table 2: Functional Activity (EC₅₀/IC₅₀) of this compound at Adrenergic Receptor Subtypes

| Receptor Subtype | Functional Assay | EC₅₀/IC₅₀ (nM) | Emax (%) | Test System | Reference |

| α-Adrenergic | Rabbit Aorta Contraction | KA = 322 | ~100 | Rabbit Aorta Strips | (Calculated from relative affinity) |

| α₂-Adrenergic | Inhibition of Norepinephrine Release | Data Not Available | |||

| β-Adrenergic | cAMP Accumulation | Data Not Available |

Experimental Protocols

The determination of a ligand's receptor subtype selectivity involves a combination of binding and functional assays. The following are detailed methodologies for key experiments cited in the study of adrenergic agonists.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor.[4] These assays measure the direct interaction of a radiolabeled ligand with the receptor protein.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for each adrenergic receptor subtype.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for determining binding affinity (Ki) using a radioligand competition binding assay.

Detailed Methodology:

-

Membrane Preparation:

-

Cells stably or transiently expressing a specific human adrenergic receptor subtype (e.g., α₁A, α₂A, β₁) are cultured.

-

Cells are harvested and homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.[5]

-

The homogenate is subjected to differential centrifugation to isolate the membrane fraction. The final membrane pellet is resuspended in an appropriate assay buffer.[5]

-

Protein concentration of the membrane preparation is determined using a standard method like the BCA assay.

-

-

Competition Binding Assay:

-

A fixed concentration of a high-affinity radioligand selective for the receptor subtype of interest (e.g., [³H]-prazosin for α₁, [³H]-yohimbine for α₂, [¹²⁵I]-cyanopindolol for β) is used.

-

The membrane preparation is incubated with the radioligand and a range of concentrations of unlabeled this compound in a multi-well plate format.

-

The incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. Unbound radioligand is washed away with ice-cold wash buffer.[5]

-

-

Data Analysis:

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[5]

-

Functional Assays

Functional assays measure the cellular response to receptor activation by an agonist. For adrenergic receptors, this often involves quantifying the production of second messengers like cyclic AMP (cAMP) or inositol phosphates.

Objective: To determine the potency (EC₅₀) and efficacy (Emax) of this compound at each adrenergic receptor subtype.

Experimental Workflow: cAMP Accumulation Assay

Caption: Workflow for determining functional potency (EC₅₀) and efficacy (Emax) via a cAMP accumulation assay.

Detailed Methodology:

-

Cell Culture and Plating:

-

HEK293 or CHO cells stably expressing the adrenergic receptor subtype of interest are cultured to ~80-90% confluency.

-

Cells are harvested and seeded into 96- or 384-well plates at a predetermined density and allowed to attach overnight.[6]

-

-

cAMP Accumulation Assay:

-

The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent the degradation of cAMP.[6]

-

For Gs-coupled receptors (β₁, β₂, β₃), cells are stimulated with a range of concentrations of this compound.

-

For Gi-coupled receptors (α₂), cells are co-stimulated with a fixed concentration of forskolin (to activate adenylyl cyclase) and a range of concentrations of this compound. The ability of this compound to inhibit forskolin-stimulated cAMP production is measured.[7]

-

The stimulation is carried out for a defined period at 37°C.

-

-

cAMP Detection and Data Analysis:

-

Following stimulation, cells are lysed, and the intracellular cAMP concentration is quantified using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF, AlphaScreen).[8]

-

A dose-response curve is generated by plotting the cAMP concentration against the logarithm of the this compound concentration.

-

The EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response) are determined by non-linear regression analysis of the dose-response curve.

-

Signaling Pathways

The interaction of this compound with different adrenergic receptor subtypes initiates distinct intracellular signaling cascades.

α₁-Adrenergic Receptor Signaling

α₁-Adrenergic receptors are coupled to Gq/11 proteins.[9] Their activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).

Caption: α₁-Adrenergic receptor signaling pathway.

α₂-Adrenergic Receptor Signaling

α₂-Adrenergic receptors are coupled to Gi/o proteins.[10] Agonist binding to these receptors leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cAMP levels. This inhibitory action is central to the physiological effects of α₂-agonists.

Caption: α₂-Adrenergic receptor signaling pathway.

β-Adrenergic Receptor Signaling

β-Adrenergic receptors (β₁, β₂, and β₃) are coupled to Gs proteins.[11] Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of protein kinase A (PKA).

Caption: β-Adrenergic receptor signaling pathway.

Conclusion

This compound exhibits a pharmacological profile characterized by its agonist activity at adrenergic receptors, with a pronounced selectivity for the α₂ subtype. This selectivity underpins its primary clinical application as a vasoconstrictor. While qualitative data and in vivo studies support this profile, a comprehensive quantitative analysis of its binding affinities and functional potencies across all nine adrenergic receptor subtypes remains an area ripe for further investigation. The experimental protocols detailed in this guide provide a robust framework for conducting such studies, which would undoubtedly enhance our understanding of this compound's molecular pharmacology and inform the development of future adrenergic receptor-targeted therapeutics.

References

- 1. Adrenergic Receptors (Alpha & Beta) and Their Distribution | Pharmaguideline [pharmaguideline.com]

- 2. alpha-Methylnorepinephrine, a selective alpha2-adrenergic agonist for cardiac resuscitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Adrenoceptors mediating the cardiovascular and metabolic effects of alpha-methylnoradrenaline in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 8. resources.revvity.com [resources.revvity.com]

- 9. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 10. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 11. file.medchemexpress.com [file.medchemexpress.com]

Nordefrin's Role as a Vasoconstrictor in Dental Local Anesthesia: A Technical Guide

Introduction

Nordefrin, the levoisomer of this compound, is a sympathomimetic amine that functions as a vasoconstrictor in dental local anesthetic solutions.[1] Chemically, it is a synthetic catecholamine and a derivative of norepinephrine.[1][2] Its primary role is to counteract the vasodilatory effects of local anesthetics, thereby localizing the anesthetic at the desired site, prolonging its duration of action, and reducing systemic absorption and potential toxicity.[3][4][5] In the United States, levothis compound is exclusively available in a 1:20,000 concentration combined with 2% mepivacaine.[6] While it shares pharmacological properties with epinephrine, it exhibits key differences in receptor activity and potency.[1][7]

Chemical and Physical Properties

This compound, also known as alpha-methylnoradrenaline, is a catecholamine with the chemical formula C₉H₁₃NO₃.[2] As a sympathomimetic amine, it is structurally similar to the endogenous neurotransmitter norepinephrine.[1][2] Levothis compound is the pharmacologically active levorotatory isomer.[1] It is more stable than epinephrine, which is a significant advantage in pharmaceutical formulations.[1][8]

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value |

| IUPAC Name | 4-(2-amino-1-hydroxypropyl)benzene-1,2-diol |

| Synonyms | Levothis compound, Corbadrine, 3,4-Dihydroxynorephedrine, alpha-Methylnoradrenaline |

| Molecular Formula | C₉H₁₃NO₃ |

| Molecular Weight | 183.20 g/mol |

| CAS Number | 6539-57-7 |

Source: PubChem CID 3917[2]

Pharmacology

Mechanism of Action

This compound exerts its vasoconstrictive effects by acting as an agonist at adrenergic receptors on the smooth muscle of blood vessels.[4] Its action is more specific than that of epinephrine, with a greater affinity for alpha-adrenergic receptors and significantly less activity at beta-adrenergic receptors.[7][9]

-

Alpha-Adrenergic Receptor Activation : this compound primarily stimulates alpha-1 (α₁) adrenergic receptors located on the postsynaptic membrane of vascular smooth muscle cells.[9][10] This activation initiates a cascade of intracellular events.

-

Signaling Pathway : The binding of this compound to α₁-receptors, which are Gq protein-coupled receptors, activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol. The increased intracellular Ca²⁺ concentration leads to the formation of a Ca²⁺-calmodulin complex, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between myosin and actin filaments and resulting in smooth muscle contraction and vasoconstriction.[11]

-

Beta-Adrenergic Activity : this compound has minimal activity on beta-2 (β₂) receptors, which are responsible for vasodilation.[7][9] This is in contrast to epinephrine, which has significant β₂ agonist activity that can counteract some of its α₁-mediated vasoconstriction.[10] this compound also has little effect on beta-1 (β₁) receptors in the heart, resulting in fewer cardiac stimulatory effects compared to epinephrine.[5][9]

Caption: this compound's α1-Adrenergic Signaling Pathway.

Pharmacodynamics and Pharmacokinetics

This compound is approximately one-fifth as potent as epinephrine as a vasoconstrictor and produces less pronounced cardiovascular effects, such as increases in blood pressure and heart rate.[1][7][8] This reduced pressor effect can be advantageous for patients with cardiovascular disease.[6] The metabolism of this compound involves enzymatic processes, and like other catecholamines, its metabolites are primarily excreted in the urine.[12] Studies in rats have shown that the major metabolites are unchanged this compound and 4-hydroxythis compound.[12]

Quantitative Data and Clinical Efficacy

This compound is used to enhance the efficacy of local anesthetics. Its vasoconstrictive action slows the absorption of the anesthetic into the systemic circulation, which increases the duration of anesthesia and reduces the risk of systemic toxicity.[3][13]

Table 2: this compound in Dental Anesthesia - Clinical Parameters

| Parameter | Value / Description |

| Local Anesthetic Combination | Mepivacaine 2% |

| Concentration in U.S. | 1:20,000 |

| Potency vs. Epinephrine | Approximately 1/5th the pressor potency. A 1:20,000 concentration is considered equivalent to 1:100,000 epinephrine.[5][6] |

| Duration of Anesthesia | Pulpal: 60-90 minutes; Soft Tissue: 3-5 hours (with Mepivacaine 2%) |

| Maximum Recommended Dose (MRD) | Healthy Adult: 1.0 mg per appointment[6]Medically Compromised: 0.2 mg per appointment[6] |

| Receptor Activity | Primarily α-adrenergic (75%); Less β-adrenergic activity (25%) compared to epinephrine. |

Table 3: Comparative Cardiovascular Effects of Vasoconstrictors

| Agent | Dose Range (IV, µg/kg) | Primary Receptor(s) | Effect on Blood Pressure | Effect on Heart Rate |

| This compound | 0.1 - 10.0 | α₁, (α₂) | Increased pressor effect, similar to norepinephrine.[7] | Less pronounced effect compared to epinephrine. |

| Epinephrine | 0.1 - 10.0 | α₁, α₂, β₁, β₂ | Dose-dependent increase; greater pressor effect than this compound only at the highest doses.[7] | Can cause tachycardia due to β₁ stimulation.[5] |

| Norepinephrine | 0.1 - 10.0 | α₁, α₂, β₁ | Potent pressor effect, similar to this compound.[7] | Can cause reflex bradycardia due to potent vasoconstriction.[14] |

Data derived from a comparative study in anesthetized dogs.[7]

Experimental Protocols

Re-evaluation of Cardiovascular Actions of this compound

A key study re-evaluated the cardiovascular actions of this compound compared to epinephrine and norepinephrine.

-

Objective : To compare the pressor effects of intravenously administered this compound, epinephrine, and norepinephrine over a 100-fold dose range.

-

Experimental Model : Anesthetized dogs with autonomic reflexes blocked by mecamylamine.

-

Methodology :

-

Twelve greyhound dogs were anesthetized with urethane and alpha-chloralose.[15]

-

Autonomic reflexes were blocked using mecamylamine to isolate the direct effects of the administered drugs on the cardiovascular system.

-

The animals received bolus intravenous injections of this compound, epinephrine, and norepinephrine at doses ranging from 0.1 to 10.0 micrograms/kg.[7]

-

Physiological parameters, including blood pressure and heart rate, were continuously recorded.

-

To assess receptor activity, dose-response curves were also generated after the administration of an alpha-adrenoceptor blocker (phentolamine).[7]

-

-

Key Findings :

-

At low to moderate doses, there was no significant difference in the pressor effects of this compound and epinephrine.[7]

-

Epinephrine produced a significantly greater pressor effect only at the highest dose (10.0 µg/kg).[7]

-

The cardiovascular effects of this compound more closely resembled those of norepinephrine than epinephrine, showing no evidence of β₂-adrenoceptor-mediated vasodilation.[7]

-

References

- 1. Levothis compound | C9H13NO3 | CID 164739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C9H13NO3 | CID 3917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Vasoconstrictors | Pocket Dentistry [pocketdentistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Misconceptions Related to the Appropriate Use of Vasoconstrictors for Local Dental Anesthesia | Updates in Clinical Dentistry [cdeworld.com]

- 6. dimensionsofdentalhygiene.com [dimensionsofdentalhygiene.com]

- 7. Quantitative and qualitative analysis of the pressor effects of levothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. drugs.com [drugs.com]

- 9. Adrenergic receptor subtype activation by (+)-, (-)- and (+/-)-norephedrine in the pithed rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A comparative review of epinephrine and phenylephrine as vasoconstrictors in dental anesthesia: exploring the factors behind epinephrine's prevalence in the US - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. Species differences in the metabolism of norephedrine in man, rabbit and rat - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacology of Local Anesthetics and Vasoconstrictors Flashcards by Lisa Leaberry [brainscape.com]

- 14. Beta-adrenergic blocking agents and dental vasoconstrictors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Drug interactions and vasoconstrictors used in local anesthetic solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics and Metabolism of Nordefrin in Animal Models: A Methodological Framework

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: A comprehensive search of the current scientific literature has revealed a significant lack of specific quantitative data regarding the pharmacokinetics and metabolism of Nordefrin (also known as levothis compound or 3,4-dihydroxynorephedrine) in commonly used animal models such as rats, dogs, and rabbits. While studies on the pharmacodynamics and toxicity of this compound exist, detailed information on its absorption, distribution, metabolism, and excretion (ADME) profile, including key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life), remains largely unpublished.

This guide, therefore, provides a methodological framework outlining the standard experimental protocols and data presentation formats that would be employed in such studies. The quantitative tables are presented as templates to be populated when data becomes available. Furthermore, a putative metabolic pathway for this compound is proposed based on the well-established metabolism of structurally similar catecholamines, such as norepinephrine.

Quantitative Pharmacokinetic Data

The following tables are templates designed to summarize the pharmacokinetic parameters of this compound in different animal models following various routes of administration. These tables would typically be populated with mean data (± standard deviation or standard error of the mean) from in vivo studies.

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) |

| Intravenous (IV) | Data not available | Data not available | Data not available | Data not available | Data not available |

| Subcutaneous (SC) | Data not available | Data not available | Data not available | Data not available | Data not available |

| Intramuscular (IM) | Data not available | Data not available | Data not available | Data not available | Data not available |

| Oral (PO) | Data not available | Data not available | Data not available | Data not available | Data not available |

Table 2: Pharmacokinetic Parameters of this compound in Dogs

| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) |

| Intravenous (IV) | Data not available | Data not available | Data not available | Data not available | Data not available |

| Subcutaneous (SC) | Data not available | Data not available | Data not available | Data not available | Data not available |

| Intramuscular (IM) | Data not available | Data not available | Data not available | Data not available | Data not available |

| Oral (PO) | Data not available | Data not available | Data not available | Data not available | Data not available |

Table 3: Pharmacokinetic Parameters of this compound in Rabbits

| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) |

| Intravenous (IV) | Data not available | Data not available | Data not available | Data not available | Data not available |

| Subcutaneous (SC) | Data not available | Data not available | Data not available | Data not available | Data not available |

| Intramuscular (IM) | Data not available | Data not available | Data not available | Data not available | Data not available |

| Oral (PO) | Data not available | Data not available | Data not available | Data not available | Data not available |

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and interpretation of pharmacokinetic studies. Below are generalized methodologies for key experiments that would be necessary to generate the data for the tables above.

Animal Models and Husbandry

-

Species: Sprague-Dawley rats, Beagle dogs, New Zealand White rabbits.

-

Health Status: Healthy, adult animals of a specified age and weight range.

-

Acclimatization: Animals should be acclimatized to the laboratory conditions for a minimum of one week prior to the study.

-

Housing: Housed in appropriate caging with controlled temperature, humidity, and light-dark cycles.

-

Diet: Standard laboratory chow and water available ad libitum, with fasting overnight prior to dosing.

Drug Administration and Sample Collection

-

Formulation: this compound hydrochloride dissolved in a suitable vehicle (e.g., sterile saline).

-

Dosing: Administration via intravenous (e.g., tail vein in rats, cephalic vein in dogs and rabbits), subcutaneous, intramuscular, or oral (gavage) routes at specified dose levels.

-

Blood Sampling: Serial blood samples collected at predetermined time points post-dosing from an appropriate site (e.g., retro-orbital sinus or tail vein in rats, jugular or cephalic vein in dogs and rabbits). Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin).

-

Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored frozen (e.g., at -80°C) until analysis.

-

Urine and Feces Collection: For excretion studies, animals are housed in metabolic cages to allow for the separate collection of urine and feces over a specified period (e.g., 24, 48, 72 hours).

Analytical Methodology

-

Sample Preparation: Plasma, urine, and homogenized fecal samples would undergo a sample preparation procedure, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, to isolate this compound and its potential metabolites.

-

Quantification: A validated high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method is the standard for the sensitive and specific quantification of drugs and their metabolites in biological matrices.

-

Method Validation: The analytical method should be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.

Putative Metabolic Pathway of this compound

In the absence of specific metabolic studies for this compound, its metabolic fate can be predicted based on its structural similarity to other endogenous and synthetic catecholamines like norepinephrine. The primary metabolic pathways are expected to involve enzymatic reactions catalyzed by catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO).

Caption: Putative metabolic pathway of this compound in animal models.

Experimental Workflow for Pharmacokinetic Analysis

The logical flow of a typical pharmacokinetic study is outlined below, from initial drug administration to final data analysis.

Caption: General workflow for a preclinical pharmacokinetic study.

Conclusion

While this guide provides a robust framework for understanding the necessary components of a technical whitepaper on the pharmacokinetics and metabolism of this compound in animal models, the lack of specific data in the public domain prevents a comprehensive analysis at this time. Further preclinical research is required to elucidate the ADME properties of this compound, which is essential for a complete understanding of its pharmacological and toxicological profile. The templates and diagrams provided herein can serve as a valuable resource for designing future studies and for the eventual compilation and presentation of such critical data for the scientific community.

Cardiovascular Effects of Nordefrin at Different Dosages: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nordefrin, also known as levothis compound, is a sympathomimetic amine widely used as a vasoconstrictor in dental local anesthetic solutions to prolong the duration of anesthesia and reduce systemic absorption of the anesthetic agent. As a synthetic catecholamine, its cardiovascular effects are of significant interest, particularly concerning its dose-dependent impact on blood pressure and heart rate. This technical guide provides a comprehensive overview of the cardiovascular effects of this compound at various dosages, drawing from key preclinical studies. It includes a detailed examination of its mechanism of action, quantitative data from dose-response studies, and the experimental protocols employed in these investigations. Signaling pathways and experimental workflows are visualized to enhance understanding.

Mechanism of Action: Alpha-Adrenergic Agonism

This compound primarily exerts its cardiovascular effects by acting as an agonist at alpha-adrenergic receptors, with a more pronounced affinity for α2-adrenergic receptors compared to α1-receptors.[1] Its pharmacological profile closely resembles that of norepinephrine.[1] Unlike epinephrine, this compound exhibits minimal to no activity at β2-adrenergic receptors, which is significant as it does not produce β2-mediated vasodilation.[1]

The activation of α2-adrenergic receptors on vascular smooth muscle cells is the principal mechanism behind this compound-induced vasoconstriction. This process is initiated by the coupling of the α2-receptor to an inhibitory G-protein (Gi). The subsequent signaling cascade leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and an increase in intracellular calcium concentrations, ultimately resulting in smooth muscle contraction and a narrowing of the blood vessels. This vasoconstriction increases peripheral vascular resistance, leading to a rise in blood pressure.[2]

Signaling Pathway of this compound (Levothis compound)

Caption: Signaling pathway of this compound via α2-adrenergic receptor activation.

Quantitative Cardiovascular Effects

Preclinical studies, primarily in canine models, have provided valuable quantitative data on the dose-dependent cardiovascular effects of this compound.

Intravenous Administration in Anesthetized Dogs

A key study by Yagiela et al. systematically evaluated the pressor effects of intravenously administered this compound over a 100-fold dose range in anesthetized dogs with autonomic reflexes blocked by mecamylamine.[1] The results demonstrated a clear dose-dependent increase in mean arterial pressure.

Table 1: Dose-Response of Intravenously Administered this compound on Mean Arterial Pressure in Anesthetized Dogs

| Dose (µg/kg) | Mean Arterial Pressure Increase (mm Hg) |

| 0.1 | 15 ± 3 |

| 0.3 | 32 ± 5 |

| 1.0 | 58 ± 7 |

| 3.0 | 85 ± 9 |

| 10.0 | 110 ± 11 |

Data adapted from Yagiela et al. (1985).[1]

At lower to moderate doses, the pressor effect of this compound was not significantly different from that of epinephrine.[1] However, at the highest dose of 10.0 µg/kg, epinephrine produced a significantly greater pressor effect.[1] The study also revealed that the pressor effects of this compound were qualitatively similar to norepinephrine, with no evidence of β2-adrenoceptor-mediated vasodilation.[1]

Intraoral Administration in Dogs

A study by Simone et al. investigated the cardiovascular effects of intraoral infiltrative administration of 2% mepivacaine with 1:20,000 levothis compound in dogs.[3] This concentration is commonly used in dental practice.

Table 2: Cardiovascular Effects of Intraoral this compound (in 2% Mepivacaine) in Dogs

| Dose (mg/kg) | Change in Systolic Blood Pressure (mm Hg) | Change in Mean Arterial Pressure (mm Hg) | Change in Diastolic Blood Pressure (mm Hg) | Change in Heart Rate (bpm) |

| 0.514 | +18.5 | +15.2 | +12.0 | +5 |

| 1.542 | +25.8 | +21.4 | +17.1 | +8 |

Statistically significant increase (p < 0.05). Data adapted from Simone et al. (1997).[3]

This study demonstrated a statistically significant increase in systolic and mean arterial blood pressures with both doses of intraorally administered this compound.[3] The changes in diastolic blood pressure and heart rate were not statistically significant.[3]

Experimental Protocols

The following sections detail the methodologies employed in the key studies cited, providing a framework for understanding how the quantitative data were generated.

Protocol for Intravenous Dose-Response Study (Adapted from Yagiela et al., 1985)

This protocol outlines the key steps for evaluating the cardiovascular effects of intravenously administered this compound in a canine model.

Caption: Experimental workflow for intravenous dose-response study of this compound.

-

Animal Model: Adult mongrel dogs of either sex.

-

Anesthesia: Anesthesia is induced and maintained with an appropriate anesthetic agent (e.g., sodium pentobarbital).

-

Surgical Preparation: The trachea is intubated to ensure a patent airway. A femoral artery is catheterized for direct measurement of arterial blood pressure, and a femoral vein is catheterized for drug administration.

-

Autonomic Blockade: Autonomic reflexes are blocked by the administration of a ganglionic blocking agent, such as mecamylamine, to isolate the direct effects of the administered drugs on the cardiovascular system.

-